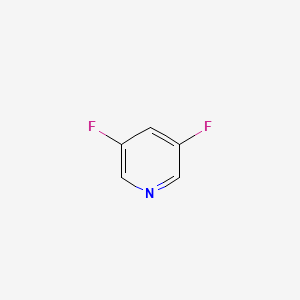

3,5-Difluoropyridine

説明

Significance of Fluorinated Heterocycles in Contemporary Chemical Sciences

Fluorinated heterocycles are a cornerstone of modern chemical sciences, with their applications spanning medicinal chemistry, agrochemicals, and advanced materials. mdpi.com The introduction of fluorine into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.com This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. researchgate.net These characteristics can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated heterocycles highly sought after in drug discovery. researchgate.netrsc.org In fact, it is estimated that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials such as liquid crystals, polymers for organic light-emitting diodes (OLEDs), and perovskite solar cells. mdpi.comnumberanalytics.comrsc.org

The incorporation of fluorine can lead to unique electronic properties, influencing the frontier molecular orbital energy levels, which is crucial for designing efficient charge-transporting materials. rsc.org The development of new and efficient methods for the synthesis of fluorinated heterocycles remains a significant area of research, driven by the ever-expanding applications of these versatile compounds. mdpi.comnumberanalytics.com

The Pyridine (B92270) Moiety as a Core Scaffold in Bioactive Compounds and Advanced Materials

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govmdpi.comresearchgate.net Its presence is noted in essential biomolecules like vitamins and coenzymes. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a critical role in the biological activity of pyridine-containing drugs. nih.govmdpi.com This has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, tuberculosis, and viral infections. nih.govtandfonline.com

In the realm of materials science, pyridine derivatives are extensively used as building blocks for functional materials. rsc.org They serve as ligands in coordination chemistry, forming stable complexes with various metal ions, which are utilized in catalysis and as components of metal-organic frameworks (MOFs). nih.govacs.org Furthermore, the electronic properties of pyridines make them suitable for applications in organic electronics, where they can function as electron-transporting materials in OLEDs and perovskite solar cells. rsc.org The versatility of the pyridine scaffold, combined with the unique properties imparted by fluorination, makes compounds like 3,5-difluoropyridine particularly interesting for a variety of advanced applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAZPPGFLETFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349074 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-33-5 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluoropyridine and Its Derivatives

Established Synthetic Routes to 3,5-Difluoropyridine

The synthesis of the this compound core is primarily achieved through the strategic fluorination of appropriately substituted pyridine (B92270) precursors or the conversion of other pyridine derivatives.

Fluorination Strategies for Pyridine Precursors

The direct introduction of fluorine atoms onto the pyridine ring is a cornerstone of this compound synthesis. This can be accomplished through either nucleophilic or electrophilic fluorination methods, depending on the starting material and desired outcome.

The most common and industrially viable method for synthesizing this compound and its derivatives is through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution process involves displacing other halogens, typically chlorine, with fluoride (B91410) ions from sources like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is generally performed at elevated temperatures in a polar aprotic solvent.

Key factors influencing the success of this reaction include the nature of the leaving group, the choice of fluoride source, the solvent, and the reaction temperature. For instance, the synthesis of 5-chloro-2,3-difluoropyridine (B143520) is achieved by treating 2,3,5-trichloropyridine (B95902) with a mixture of cesium fluoride and potassium fluoride in a solvent system of sulfolane (B150427) and dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 145°C to 190°C. google.com The initial substitution often occurs at the 2-position, followed by a second substitution at the 3-position at a higher temperature. google.com The use of phase-transfer catalysts can also enhance the reaction rate and yield when using potassium fluoride. google.com

Table 1: Examples of Nucleophilic Fluorination for Dihalopyridine Synthesis

| Starting Material | Fluorinating Agent | Solvent(s) | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | CsF / KF | Sulfolane, DMSO | 145°C then 190°C | 5-Chloro-2,3-difluoropyridine | 90% | google.com |

| 2,3,5-Trichloropyridine | KF | N-Methylpyrrolidone | 180-190°C then 200-210°C | 5-Chloro-2,3-difluoropyridine | ~40% | google.com |

| 3,5-Dichloro-2-fluoropyridine | KF / CsF | Polar Aprotic Solvent | Elevated | 2,3,5-Trifluoropyridine | - | googleapis.com |

| Pentachloropyridine | KF | N-methyl-2-pyrrolidone | 200°C | 3,5-Dichloro-2,4,6-trifluoropyridine | 65% | googleapis.com |

Electrophilic fluorination involves the direct replacement of a C-H bond with a C-F bond using an electrophilic fluorine source ("F+"). While powerful, achieving regioselectivity for the 3- and 5-positions on an unsubstituted pyridine ring is challenging. However, methods have been developed for related structures.

One approach involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®. The resulting 3-fluoro-3,6-dihydropyridines can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. researchgate.net Another strategy is oxidative electrofluorination. The fluorination of pyridine in the presence of specific high-oxidation-state transition metals can direct the position of fluorination; for example, using a K₂NiF₆ mediator can lead to 3-fluoro products. researchgate.net The development of stable N-fluoropyridinium salts, formed by reacting pyridine derivatives with F₂, has also expanded the toolkit for electrophilic fluorination. beilstein-journals.org

Conversion of Other Pyridine Derivatives to this compound

This compound can be synthesized by starting with more complex pyridine derivatives and simplifying the structure. A notable route involves the regioselective mono-dehalogenation of pentafluoropyridine (B1199360) to yield 2,3,5,6-tetrafluoropyridine. google.com This intermediate can then undergo sequential reactions. For example, condensation with hydrazine (B178648) monohydrate, followed by reduction using a Raney nickel catalyst, can afford 2-amino-3,5-difluoropyridine (B1273219). google.comgoogle.com Subsequent removal of the amino group would lead to the parent this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of functionalized 3,5-difluoropyridines is crucial for their application as building blocks in medicinal chemistry and materials science.

Synthesis of this compound-2-carbonitrile Derivatives

This compound-2-carbonitrile, also known as 3,5-difluoropicolinonitrile, is a valuable synthetic intermediate. ossila.com Its synthesis is effectively achieved via a nucleophilic aromatic substitution (halogen exchange) reaction. The process typically starts with 2-cyano-3,5-dichloropyridine. This precursor is heated with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). chemicalbook.com The presence of a phase-transfer catalyst, like polyethylene (B3416737) glycol, can facilitate the reaction. chemicalbook.com The fluorine atoms readily replace the chlorine atoms due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activate the ring for nucleophilic attack. ossila.com

Table 2: Synthesis of this compound-2-carbonitrile

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-Cyano-3,5-dichloropyridine | Potassium fluoride, Polyethylene glycol 8000 | DMSO | 160°C | This compound-2-carbonitrile | chemicalbook.com |

Synthesis of this compound 1-oxide

This compound 1-oxide is a key intermediate, enhancing the reactivity of the pyridine ring for further substitutions. A common method for its synthesis is the direct oxidation of this compound. This transformation is typically achieved using a peracid, such as peracetic acid. chemicalbook.com

In a typical procedure, a solution of this compound and peracetic acid in a mixture of acetic acid and chloroform (B151607) is heated. chemicalbook.comchemdad.com The reaction is stirred for an extended period, for instance at 50°C for 24 hours. chemicalbook.comchemdad.com After the reaction, the mixture is neutralized with a dilute base like sodium hydroxide. Any remaining peroxides are quenched, for example, with sodium metabisulphite. chemicalbook.comchemdad.com The product is then extracted into an organic solvent, such as dichloromethane (B109758) (DCM), dried, and purified. chemicalbook.comchemdad.com Recrystallization from a solvent system like DCM-petrol can yield the final product. chemicalbook.comchemdad.com This method has been reported to produce this compound 1-oxide in good yields. chemicalbook.comchemdad.com

The N-oxide functionality increases the polarity of the molecule and activates the pyridine ring for electrophilic substitution, particularly at the 4-position. psu.edu

Synthesis of this compound-4-carboxylic Acid Derivatives

This compound-4-carboxylic acid is a valuable building block for creating more complex molecules, especially in the pharmaceutical industry for synthesizing pyridyl-fused lactam derivatives. lookchem.comnetascientific.com

One synthetic route to a derivative, 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid, starts from 2,4,6-tribromo-3,5-difluoropyridine (B1586626). arkat-usa.org This is achieved through a lithiation reaction followed by carboxylation. The starting material is treated with n-butyllithium in diethyl ether, which selectively replaces the bromine at the 4-position with lithium. arkat-usa.org This selectivity is due to the stabilizing effect of the two ortho-fluorine atoms. arkat-usa.org The resulting organolithium intermediate is then quenched by bubbling carbon dioxide gas through the solution. arkat-usa.org Acidification of the aqueous layer followed by ether extraction yields the desired carboxylic acid. arkat-usa.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4,6-Tribromo-3,5-difluoropyridine | 1. n-Butyllithium, diethyl ether2. Carbon dioxide | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | 35% | arkat-usa.org |

Synthesis of 2,6-Diamino-3,5-difluoropyridine (B1336603)

2,6-Diamino-3,5-difluoropyridine is a crucial intermediate in the synthesis of pharmaceuticals, including the antibiotic Delafloxacin. google.cominnospk.com A well-established method for its preparation involves a hydrazine-mediated amination of a fluoropyridine derivative, followed by catalytic hydrogenation. This approach provides a mild and efficient route to the high-purity product.

One specific method starts with 2,3,5,6-tetrafluoropyridine, which is aminated using aqueous ammonia (B1221849) under high temperature and pressure, though this can lead to low purity. google.com An improved, milder method involves reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form a 2-hydrazino-3-substituted-5,6-difluoropyridine intermediate. google.com This intermediate is then reduced using hydrogen gas in the presence of a Raney nickel catalyst to yield the 2-aminopyridine (B139424) derivative with high purity. google.com

Another approach involves the reaction of N,N'-dibenzyl-2,6-diamino-3,5-difluoropyridine with formic acid and 20% palladium on carbon in a mixture of water and isopropyl acetate. google.com

This compound is also used as a reagent for synthesizing 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolones, which have shown antimycobacterial and antibacterial activity. chemicalbook.com

Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine

2-(Chloromethyl)-3,5-difluoropyridine is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactive chloromethyl group. guidechem.com

A classical approach to its synthesis is the Blanc chloromethylation of this compound. This reaction involves treating this compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The electrophilic chloromethylation occurs at the 2-position of the pyridine ring.

An alternative multi-step industrial synthesis begins with 2-aminopyridine.

Chlorination: 2-aminopyridine is chlorinated to produce 2,3,5-trichloropyridine.

Fluorination: The trichloropyridine is then reacted with a mixture of cesium fluoride and potassium fluoride in a solvent mixture of sulfolane and DMSO at elevated temperatures (around 145°C) to yield 2,3-difluoro-5-chloropyridine. google.com

Chloromethylation: The final step is the chloromethylation of the resulting 2,3-difluoro-5-chloropyridine to obtain the target compound.

The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophiles, which is a key aspect of its utility in developing therapeutic agents.

Synthesis of this compound-2-sulphonyl Chloride

The synthesis of sulfonyl chlorides can be achieved through various methods, often starting from anilines or thiols. rsc.orgorganic-chemistry.org A common general method is the Sandmeyer-type reaction starting from an amino group. For instance, 2,6-dichloroaniline (B118687) can be converted to its corresponding sulfonyl chloride. rsc.org The aniline (B41778) is treated with sodium nitrite (B80452) in the presence of hydrochloric and acetic acids to form a diazonium salt. rsc.org This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride. rsc.org

While a specific synthesis for this compound-2-sulphonyl Chloride is not detailed in the provided context, analogous methods starting from 2-amino-3,5-difluoropyridine could be employed.

| Starting Material | Reagents | Product Type | Reference |

| 2,6-Dichloroaniline | 1. NaNO₂, HCl, Acetic Acid2. SO₂, CuCl | Aryl sulfonyl chloride | rsc.org |

| S-alkylisothiourea salts | N-chlorosuccinimide | Alkanesulfonyl chloride | organic-chemistry.org |

General Strategies for Derivatization of this compound Scaffolds

The this compound scaffold is a versatile platform for generating a diverse range of substituted pyridines. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for various chemical transformations.

One key strategy involves the use of polyhalogenated pyridine derivatives as building blocks. For example, 2,4,6-tribromo-3,5-difluoropyridine can be selectively functionalized. arkat-usa.org Reaction with n-butyllithium leads to de-bromolithiation at the 4-position, creating a reactive intermediate that can be trapped with various electrophiles. arkat-usa.org

Another approach is the derivatization of pre-functionalized building blocks. 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine is an example of such a building block. The sulfone group activates the 3-position for nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (N-, O-, and S-based). Further derivatization can be achieved at the 2-position and the 5-position (via palladium-catalyzed couplings). thieme-connect.de

The amino groups on compounds like 2,6-diamino-3,5-difluoropyridine can also be further derivatized to introduce additional functionalities. angenechemical.com

Regioselective Functionalization of the this compound Ring System

The regioselective functionalization of the this compound ring is crucial for the synthesis of specifically substituted derivatives. The fluorine atoms significantly influence the reactivity and direct incoming substituents to particular positions.

The electron-withdrawing nature of the fluorine atoms at the 3- and 5-positions activates the pyridine ring for electrophilic substitution at these same positions. It also stabilizes intermediates in coupling reactions like the Suzuki-Miyaura reaction, allowing for regioselective derivatization.

A powerful strategy for achieving regioselective functionalization is through directed ortho-metalation. By using protective groups, it is possible to direct metalation to any vacant position on the pyridine ring. acs.orgacs.org For example, a chlorine atom can act as a site-activating group, while a trimethylsilyl (B98337) group can act as a site-screening group. acs.orgacs.org This allows for subsequent carboxylation or other reactions at the desired position. acs.orgacs.org

For instance, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination leads to substitution at the bromine position, whereas neat conditions without a catalyst favor substitution at the 2-chloro position. researchgate.net Nucleophilic aromatic substitution (SNAr) conditions can then be used to selectively substitute the 3-fluoro group. researchgate.net

Site-Selective Introduction of Difluoromethyl Groups

The difluoromethyl group (CF2H) is of particular interest as it can serve as a bioisostere for alcohol, thiol, or amine moieties and can enhance properties such as lipophilicity and metabolic stability. rsc.org A significant challenge in pyridine chemistry has been the direct and site-selective introduction of this group, especially at the meta-position relative to the ring nitrogen. rsc.orgchemrxiv.org

A novel strategy has been developed that enables the precise, switchable introduction of the difluoromethyl group at either the meta- or para-positions of a pyridine ring through a process of temporary dearomatization. rsc.orgacs.org This method avoids the difficulties associated with the inherent inertness of the pyridine ring. acs.org The process begins with the reaction of a pyridine with an acetylenedicarboxylate (B1228247) to form a stable oxazino pyridine intermediate. rsc.org This intermediate can then undergo regioselective difluoromethylation, with the selectivity being controlled by the reaction conditions.

Under basic conditions, the oxazino pyridine intermediate participates in a radical process that leads to the introduction of the difluoromethyl group at the meta-position (C3 or C5). rsc.orgrsc.org Conversely, by treating the intermediate with an acid, it is converted in situ to a pyridinium (B92312) salt. This change in the electronic nature of the substrate directs the difluoromethylation to the electrophilic para-position (C4). rsc.orgrsc.org This switchable method is notable for its mild conditions and allows for the late-stage functionalization of complex pyridine-containing molecules. chemrxiv.org

For a substrate like this compound, the available positions for C-H functionalization are C2, C4, and C6. Applying this methodology would allow for the highly selective introduction of a difluoromethyl group at the C4 position (para to the nitrogen) under acidic conditions, or at the C2/C6 positions under basic conditions.

Table 1: Regioselective Difluoromethylation of Pyridines via Oxazino Intermediates

| Condition | Intermediate Species | Position of CF2H Introduction | Mechanism Pathway |

| Basic | Oxazino Pyridine | meta (C3/C5) | Radical Process |

| Acidic | Pyridinium Ion | para (C4) | Ionic Process |

This data is synthesized from research findings on a general method for pyridine functionalization. rsc.orgrsc.org

Directed C-H Fluorination Strategies

Direct C-H fluorination is a highly desirable transformation as it represents the most atom-economical method for synthesizing fluorinated heterocycles without the need for pre-functionalized substrates. google.comorgsyn.org Several strategies have emerged for the directed C-H fluorination of pyridines, offering pathways to selectively install an additional fluorine atom onto the this compound core.

One of the most practical methods utilizes silver(II) fluoride (AgF2), a commercially available reagent. google.com This approach, inspired by the classic Chichibabin amination reaction, achieves exclusive site-selectivity for the C-H bonds directly adjacent to the nitrogen atom (the C2 and C6 positions). rsc.org The reaction proceeds under mild conditions, typically at ambient temperature, and is complete within an hour. orgsyn.orgresearchgate.net For this compound, this method would selectively produce 2,3,5-trifluoropyridine. The reaction is believed to proceed via coordination of the pyridine nitrogen to the silver center, followed by addition of the Ag-F bond across the pi-system and subsequent hydrogen abstraction. rsc.org The installed fluoride can then serve as a leaving group for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. acs.orgscispace.com

Alternative strategies for directed C-H fluorination have also been explored. Palladium-catalyzed C-H activation has been investigated for coupling fluorinated pyridines. rsc.org In one study, the coupling of this compound was attempted, but it resulted in low conversion, indicating it is a challenging substrate for this particular catalytic system. rsc.org Another approach involves the use of Zincke imine intermediates, derived from N-2,4-dinitrophenyl Zincke salts. This method has been shown to selectively functionalize the C3-position of pyridines with various groups, including fluorine, under mild conditions. nih.gov However, this strategy is less applicable to this compound where the target positions are already substituted.

Table 2: Comparison of Directed C-H Fluorination Strategies for Pyridines

| Method | Reagent/Catalyst | Target Position(s) | Key Features |

| Silver-Mediated Fluorination | AgF₂ | ortho (C2/C6) | High selectivity, mild conditions, commercially available reagent. rsc.orggoogle.comresearchgate.net |

| Palladium-Catalyzed C-H Activation | Pd-catalyst | meta or para (variable) | Directed by electrostatic interactions; low conversion for this compound. rsc.org |

| Zincke Imine Intermediate | N-Fluorobenzenesulfonimide | meta (C3/C5) | Mild conditions, proceeds via electrophilic substitution pathway on the imine. nih.gov |

Reactivity and Mechanistic Investigations of 3,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms in 3,5-Difluoropyridine

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of two fluorine atoms. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

Reactivity at Positions Ortho and Para to Nitrogen

In the context of pyridine derivatives, the positions ortho (C2 and C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack. This is because the lone pair of the nitrogen atom can participate in the delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic addition at these positions. In this compound, the fluorine atoms at the 3 and 5 positions further withdraw electron density, increasing the electrophilicity of all ring carbons. However, nucleophilic attack is generally favored at the 2, 4, and 6 positions due to the superior stabilization of the resulting anionic intermediate by the nitrogen atom. The relative reactivity of the ortho versus para positions can be influenced by both steric and electronic factors.

Influence of Other Substituents on SNAr

The presence of additional substituents on the this compound ring can significantly impact the regioselectivity and rate of SNAr reactions. Electron-withdrawing groups, such as nitro or cyano groups, when present, can further activate the ring towards nucleophilic attack and can influence the position of substitution. For instance, in a related system of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution was found to be dependent on the nature of the substituent at the 3-position. Bulky substituents at the 3-position can sterically hinder attack at the adjacent C2 position, thereby favoring substitution at the C6 position. Conversely, the electronic properties of the substituent can also play a critical role; electron-donating groups may deactivate the ring towards SNAr. researchgate.net

Intramolecular Cyclization Processes via SNAr

The SNAr reaction of this compound derivatives bearing a nucleophilic side chain can lead to intramolecular cyclization, providing a route to various fused heterocyclic systems. In these reactions, a nucleophilic group tethered to the pyridine ring attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of a new ring. The success of such cyclizations depends on factors such as the length and flexibility of the linker, the nature of the nucleophile, and the reaction conditions. These intramolecular processes are valuable in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org The presence of two strongly electronegative fluorine atoms in this compound further exacerbates this deactivation, making EAS reactions on this substrate particularly difficult to achieve under standard conditions. The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, which further deactivates the ring by introducing a positive charge. Consequently, forcing conditions are often required, and the yields are typically low. When substitution does occur, it is expected to take place at the positions meta to the nitrogen atom (C3 and C5), as these are the least deactivated positions. However, in this compound, these positions are already occupied by fluorine atoms. Therefore, any electrophilic substitution would have to occur at the C2, C4, or C6 positions, which are highly deactivated.

Organometallic Chemistry of this compound

The organometallic chemistry of this compound provides a powerful avenue for its functionalization, circumventing the limitations of traditional electrophilic substitution methods.

Lithiation Reactions and Trapping with Electrophiles

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of pyridine derivatives, the nitrogen atom can direct the lithiation to the adjacent C2 or C6 positions. For this compound, lithiation is expected to occur at the C2 or C6 position due to the directing effect of the pyridine nitrogen. The use of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can effect the deprotonation at one of these positions to form a lithiated intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C2 or C6 position. This approach allows for the synthesis of specifically substituted this compound derivatives that would be difficult to access through other synthetic routes.

Below is a hypothetical data table illustrating the potential outcomes of lithiation followed by electrophilic quench, based on general principles of pyridine chemistry.

| Entry | Electrophile (E+) | Product | Position of Substitution |

| 1 | DMF | This compound-2-carbaldehyde | C2 |

| 2 | CO₂ | This compound-2-carboxylic acid | C2 |

| 3 | I₂ | 2-Iodo-3,5-difluoropyridine | C2 |

| 4 | (CH₃)₃SiCl | 2-(Trimethylsilyl)-3,5-difluoropyridine | C2 |

| 5 | CH₃I | 2-Methyl-3,5-difluoropyridine | C2 |

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound is influenced by the electron-withdrawing nature of the fluorine atoms and the electronic properties of the pyridine ring itself. Key redox transformations include the oxidation of the ring nitrogen and the reduction of the aromatic system.

Oxidation

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. The oxidation of this compound yields this compound 1-oxide. This transformation is typically achieved using strong oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic substitution, while also further activating the ring for certain nucleophilic substitution reactions.

Reduction

The pyridine ring of this compound and its derivatives can be reduced to the corresponding piperidine. This hydrogenation requires breaking the aromaticity of the ring and is typically performed under more forceful conditions than simple alkene hydrogenation. One effective method for the reduction of pyridine derivatives involves the use of samarium diiodide (SmI₂) in the presence of water organic-chemistry.org. This system acts as a powerful reducing agent capable of converting pyridines to piperidines rapidly at room temperature organic-chemistry.org.

Catalytic hydrogenation over transition metal catalysts like platinum, palladium, or rhodium can also be employed, though it may require high pressures and temperatures. The specific conditions depend on the other functional groups present on the pyridine ring. Furthermore, derivatives such as this compound 1-oxide can be deoxygenated back to this compound using reducing agents.

Functional Group Transformations on the this compound Core

The this compound core can be modified through various functional group transformations, allowing for the synthesis of a wide range of derivatives. The two fluorine atoms strongly influence the reactivity of the ring, primarily by activating it towards nucleophilic attack and influencing the acidity of the ring protons.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 3- and 5-positions are susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of fluorine makes the attached carbon atoms electrophilic and activates them toward nucleophilic attack. This pathway is a common strategy for introducing a variety of functional groups onto the pyridine ring. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace one or both fluorine atoms, depending on the reaction conditions. The reactivity in SNAr reactions is enhanced by the presence of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In this reaction, a directing metalating group (DMG) on the ring directs a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate an adjacent ortho position. While this compound itself lacks a strong DMG, substituents introduced onto the ring can serve this purpose. For example, if a group such as an amide or a methoxy group is present at the 2- or 4-position, lithiation can be directed to the neighboring positions. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups with high regioselectivity.

Optimization of Reaction Conditions and Yields in this compound Syntheses

The efficient synthesis of this compound is crucial for its application as a building block in various fields. Optimization of reaction conditions, including the choice of reagents, catalysts, solvents, and temperature, is essential for maximizing yields and purity.

One established route to this compound involves the hydrogenolysis of a polyhalogenated precursor. Specifically, 2,4,6-tribromo-3,5-difluoropyridine (B1586626) can be converted to this compound through catalytic hydrogenolysis. This reaction uses hydrogen gas and a palladium on carbon (Pd/C) catalyst to selectively remove the bromine atoms while leaving the more stable C-F bonds intact. Optimization of this process involves controlling factors such as hydrogen pressure, catalyst loading, reaction time, and the choice of base used to neutralize the HBr byproduct. In one reported procedure, this reaction provided a 63% isolated yield.

General strategies for optimizing the synthesis of fluorinated pyridines often focus on the fluorination step itself. In the synthesis of related compounds like 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine (B95902), the choice of fluorinating agent and reaction temperature is critical. A mixture of cesium fluoride (CsF) and potassium fluoride (KF) can be more effective than KF alone, and the reaction often proceeds in two stages: an initial lower temperature to favor monofluorination, followed by a higher temperature to drive the reaction to the difluorinated product. The use of phase-transfer catalysts can also enhance the reaction rate and yield in halogen exchange (Halex) reactions.

Table 2: Example of a Synthetic Route for a Difluoropyridine Derivative

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | KF, CsF | Sulfolane (B150427), DMSO | 145 then 190 | 17 then 19 | 5-Chloro-2,3-difluoropyridine | 90 |

This table illustrates optimization principles from a related synthesis, as detailed in patent literature.

These examples highlight that careful control over reaction parameters is key to achieving high efficiency in the synthesis of this compound and its derivatives.

Advanced Spectroscopic Characterization of 3,5 Difluoropyridine and Its Complexes

X-ray Diffraction Studies of 3,5-Difluoropyridine Crystal Structures

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on fluorinated pyridines, including this compound, have provided significant insights into their solid-state structures and intermolecular interactions.

Low-melting compounds like this compound have been crystallized in situ and analyzed by X-ray diffraction. acs.org These studies reveal how the degree of fluorine substitution on the pyridine (B92270) ring influences the crystal packing. acs.org For instance, the crystal packing of fluorinated pyridines can shift from a herringbone pattern to a parallel arrangement and then to an edge-to-face form as the number of fluorine substituents increases. acs.org In the case of this compound, which lacks amino substituents, the crystal packing relies on weaker C–F···π interactions.

While specific crystal structure data for this compound itself can be found in crystallographic databases (CCDC 835253–835256), detailed analyses often involve its complexes and derivatives to understand how it interacts with other molecules. acs.org For example, in a complex with Cadmium(II) and Gold(I) cyanide, one of the coordinating 3-fluoropyridine (B146971) molecules exhibited disorder, appearing as this compound. researchgate.net An X-ray crystallographic study of 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenyl ketone, a derivative of this compound, revealed an unusual solid-state lattice packing arrangement. arkat-usa.org

The structural parameters of related compounds can also provide valuable information. For example, the crystal structure of 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenyl ketone was determined to be monoclinic with the space group P 21/c. arkat-usa.org Such studies, often complemented by computational methods like Density Functional Theory (DFT), help in understanding the noncovalent interactions that stabilize the crystal structures. researchgate.netrsc.org

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenyl ketone |

| Formula | C13H7Br2F2NO |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 7.4899(15) |

| b (Å) | 22.206(4) |

| c (Å) | 8.6648(17) |

| β (°) | 113.35(3) |

Source: Arkivoc arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives in solution. anu.edu.au ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows characteristic signals for the protons on the pyridine ring. ambeed.com For instance, in a study of carbazole/pyridine hybrid molecules, the ¹H NMR spectrum of a derivative, 3,5-di(9H-carbazol-9-yl)pyridine, was recorded in CDCl₃. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms attached to fluorine exhibit characteristic splitting patterns. Data for this compound and its derivatives are available in the literature. rsc.org

¹⁹F NMR: ¹⁹F NMR is especially powerful for fluorinated compounds. It provides direct information about the fluorine environments and their coupling with neighboring protons and carbons. acs.org For this compound, a single peak is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. arkat-usa.org Studies have shown that this compound is a well-suited substrate for advanced NMR techniques like Signal Amplification By Reversible Exchange (SABRE), which can significantly enhance the signal intensity in both ¹H and ¹⁹F NMR spectra, allowing for detection at very low concentrations. acs.orgwhiterose.ac.uk

Table 2: Representative NMR Data for this compound Derivatives

| Nucleus | Derivative | Solvent | Chemical Shift (δ) / ppm |

|---|---|---|---|

| ¹H NMR | 3,5-di(9H-carbazol-9-yl)pyridine | CDCl₃ | 9.03 (s, 2H), 8.17 (t, 5H, J=4.50 Hz), 7.52 (t, 4H, J=4.80 Hz), 7.47 (d, 4H, J=4.50 Hz), 7.36 (t, 4H, J=4.50 Hz) |

| ¹³C NMR | 3,5-di(9H-carbazol-9-yl)pyridine | CDCl₃ | 146.62, 140.39, 135.61, 131.98, 126.52, 124.00, 121.03, 120.69, 109.30 |

Source: A Versatile Efficient One-step Approach for Carbazole/Pyridine Hybrid Molecules - Supporting Information, Arkivoc arkat-usa.orgrsc.org

Mass Spectrometry (MS) Analysis of this compound Derivatives

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is often employed to confirm the exact molecular formula. researchgate.net

The mass spectrum of a compound provides a fingerprint based on its mass-to-charge ratio (m/z). For this compound (C₅H₃F₂N), the expected molecular weight is approximately 115.08 g/mol . thermofisher.com In the analysis of its derivatives, MS is used to confirm the successful incorporation of the 3,5-difluoropyridyl moiety into the target molecule. For example, in the synthesis of carbazole-substituted pyridines, GC-MS was used to identify the product 3,5-di(9H-carbazol-9-yl)pyridine with an m/z of 409.11 [M+]. rsc.org Similarly, for a derivative of delafloxacin, HPLC-MS was utilized for impurity profiling. google.com

Different ionization techniques can be used, such as Direct Analysis in Real Time (DART), which was used to analyze a vanillin (B372448) derivative of this compound. rsc.org

Table 3: Mass Spectrometry Data for a this compound Derivative

| Derivative | Technique | m/z | Interpretation |

|---|

Source: A Versatile Efficient One-step Approach for Carbazole/Pyridine Hybrid Molecules - Supporting Information rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of chemical bonds. For this compound and its derivatives, the C-F stretching vibrations are particularly diagnostic, typically appearing in the region of 1100–1250 cm⁻¹. In a study of a this compound-2-carboxylic acid complex, IR spectroscopy was used alongside other techniques to characterize the compound. researchgate.net The IR spectrum of this compound conforms to its known structure. thermofisher.com For 2,4,6-triazido-3,5-difluoropyridine, IR spectroscopy was used to study its thermal decomposition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis absorption spectra of this compound derivatives have been recorded to study their electronic properties, often in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For example, the UV-Vis spectra of carbazole/pyridine hybrid molecules were recorded to investigate their photophysical properties. rsc.org

Table 4: Spectroscopic Data for this compound and its Derivatives

| Technique | Compound/Derivative | Key Features |

|---|---|---|

| IR | 2,6-Diamino-3,5-difluoropyridine (B1336603) | C–F stretching modes at 1150–1250 cm⁻¹ |

Source: BenchChem, BenchChem

Computational and Theoretical Studies on 3,5 Difluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Difluoropyridine. These in silico methods provide a powerful lens to examine its electronic makeup and predict its chemical behavior.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. For fluorinated pyridines, DFT calculations are employed to model charge distribution, molecular stability, and reactivity. The presence of two electronegative fluorine atoms significantly influences the electron density of the pyridine (B92270) ring, activating it for certain reactions. Computational models show that the electron-withdrawing nature of the fluorine atoms makes the C4 position particularly electron-deficient, thus favoring nucleophilic attack at this site. tubitak.gov.tr

The acid dissociation constant (pKa), a measure of a compound's acidity in solution, can also be estimated using computational approaches. For this compound, the predicted pKa of its conjugate acid is approximately 0.39, indicating that it is a very weak base. guidechem.com This low basicity is a direct consequence of the fluorine atoms withdrawing electron density from the nitrogen atom, making it less available to accept a proton. Theoretical calculations of acid dissociation constants are generally performed by computing the Gibbs free energies of the protonated and deprotonated species in the gas phase and applying a solvation model to account for the solvent effects. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netarxiv.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. arxiv.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -10.45 |

| LUMO | -0.57 |

| HOMO-LUMO Gap | 9.88 |

Table based on data from ACS Omega, 2020. vulcanchem.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a window into the solid-state properties of this compound, revealing how individual molecules arrange themselves to form a crystal and the forces that hold them together.

Due to its low melting point, the crystal structure of this compound was determined using in-situ crystallization on a diffractometer. nih.govacs.org X-ray diffraction analysis revealed that the molecules adopt a herringbone packing arrangement in the crystal lattice. nih.gov This packing is influenced by the degree of fluorination on the pyridine ring. nih.govacs.org

Theoretical studies of weak intermolecular interactions are an innovative method for understanding the fundamental motifs in the solid state. lookchem.com Computational methods, such as those based on DFT, can be used to calculate lattice energies. Lattice energy is the energy released when gaseous ions or molecules form a crystal lattice; its calculation provides a measure of the stability of the crystal structure. Comparing experimental findings with theoretical calculations of intermolecular interaction energies helps to elucidate how fluorine atoms influence the aggregation and crystal packing of substituted pyridines. lookchem.com

In the absence of strong hydrogen bond donors, the crystal packing of this compound is governed by a network of weak intermolecular interactions. The influence of fluorine on these interactions is a topic of significant interest. lookchem.com While organic fluorine is a poor hydrogen-bond acceptor, it participates in other non-covalent interactions that direct the supramolecular assembly. lookchem.com

Ab initio quantum-chemical calculations have been used to analyze the intermolecular interaction energies within the crystal structure. nih.gov These calculations help to identify the most significant interactions responsible for the observed packing motif. The analysis for this compound indicates the presence of weak attractive forces, including C–H···F and F···F interactions, which collectively stabilize the crystal structure. nih.gov The interplay between these weak forces determines the final three-dimensional architecture of the crystal.

Theoretical Prediction of Nonlinear Optical Properties of this compound Complexes

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the rational design of new NLO materials by predicting their properties before synthesis.

A study of a high-spin Manganese(II) complex with this compound-2-carboxylic acid demonstrated the potential for this compound derivatives in NLO applications. Theoretical calculations were performed to predict the NLO response of this complex. The second-order hyperpolarizability (β), a measure of a molecule's NLO activity, was calculated using computational methods. The results indicate that the complex is a promising candidate for NLO materials. Time-dependent density functional theory (TD-DFT) is a common method used to predict such properties.

| Parameter | Phase | Calculated Value (esu) |

|---|---|---|

| Second-Order Hyperpolarizability (β) | Gas Phase | 56.83 x 10⁻³⁶ |

| Second-Order Hyperpolarizability (β) | Ethanol Solvent | 540.71 x 10⁻³⁶ |

Table based on data from Journal of Molecular Structure, 2025.

Comparative Computational Studies with Related Fluorinated Pyridines

Computational studies provide significant insights into the structural and electronic properties of this compound, especially when compared with other fluorinated pyridine derivatives. These theoretical investigations help in understanding the influence of the number and position of fluorine atoms on the molecule's geometry, aromaticity, and reactivity.

Research employing methods like Fourier transform microwave (FTMW) spectroscopy, alongside ab initio calculations at the MP2/6-311G++(2d,2p) level of theory, has been instrumental in determining the precise bond lengths and angles of various difluoropyridine isomers, including the 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-difluoropyridines. researchgate.net These studies have revealed that the substitution of fluorine atoms, particularly those ortho to the nitrogen, leads to more pronounced deviations from the geometry of the parent pyridine ring. researchgate.net

An extensive quantum-chemical study involving pyridine-HCl and eight of its fluorinated analogs, including this compound-HCl, has shed light on how fluorination affects hydrogen bond strength. rsc.org The findings indicate that increasing the degree of fluorination generally weakens these interactions. rsc.org Notably, fluorine substitution at the 2- and 6-positions has the most significant weakening effect on the basicity of the pyridine. rsc.org For instance, comparing the 3-fluoropyridine-HCl complex to the this compound-HCl complex, the addition of a second fluorine at the 5-position results in an increase of the N--H distance by 0.067 Å and a reduction in binding energy by 0.9 kcal/mol. rsc.org

The following table provides a comparative overview of key computational parameters for this compound and related fluorinated pyridines.

| Compound | Method | Parameter | Value |

| This compound | MP2/6-311G++(2d,2p) | Rotational Constants | A=3849.2 MHz, B=1626.5 MHz, C=1142.9 MHz |

| 2,6-Difluoropyridine (B73466) | MP2/6-311G++(2d,2p) | Rotational Constants | A=4033.4 MHz, B=1738.9 MHz, C=1214.9 MHz |

| 2-Fluoropyridine | MP2/6-311++G(2d,2p) | C-N Bond Length | 1.335 Å |

| 3-Fluoropyridine (B146971) | MP2/6-311++G(2d,2p) | C-N Bond Length | 1.338 Å |

Data sourced from rotational spectroscopy and ab initio calculations. researchgate.net

Further computational analyses have explored the crystal packing and intermolecular interactions of fluorinated pyridines. acs.orgiucr.org Ab initio calculations of intermolecular interaction energies have been used to understand the aggregation behavior of these molecules in the solid state. acs.orgiucr.org These studies have shown that the crystal packing of fluorinated pyridines changes from a herringbone to a parallel arrangement and back to an edge-to-face form as the degree of fluorine substitution increases. acs.org For this compound, both experimental and theoretical crystal packing have been analyzed to understand the basic structural motifs. iucr.org

Spectroscopic investigations combined with quantum chemical calculations have also been employed to understand the impact of fluorination on the electronic structure and vibrational modes of pyridines. researchgate.netaip.orgnih.gov For instance, high-resolution X-ray photoelectron spectra of pyridine, 2-fluoropyridine, and 2,6-difluoropyridine have been rationalized using density functional theory (DFT), which accurately reproduced the chemical shifts in C1s binding energies caused by the fluorine atoms. aip.org Similarly, the vibrational spectra of 2,6-difluoropyridine have been assigned based on DFT computations, and the structures of its excited states have been calculated. nih.gov

The table below summarizes the calculated binding energies for various fluoropyridine-HCl complexes, illustrating the effect of fluorination on hydrogen bond strength.

| Complex | Binding Energy (kcal/mol) | N--H Distance (Å) |

| Pyridine-HCl | -11.5 | 1.785 |

| 3-Fluoropyridine-HCl | -10.6 | 1.812 |

| This compound-HCl | -9.7 | 1.879 |

| 2,6-Difluoropyridine-HCl | -7.4 | 2.011 |

| Pentafluoropyridine-HCl | -4.5 | 2.215 |

Data from a quantum-chemical study on fluoropyridine-HCl complexes. rsc.org

These comparative computational studies are crucial for building a comprehensive understanding of the structure-property relationships within the family of fluorinated pyridines, highlighting the unique characteristics of this compound.

Applications of 3,5 Difluoropyridine in Medicinal Chemistry and Drug Discovery

3,5-Difluoropyridine as a Pivotal Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

The this compound core serves as a crucial structural motif in the development of various active pharmaceutical ingredients. Its utility stems from the stability and specific reactivity conferred by the two fluorine atoms on the pyridine (B92270) ring nih.gov. This scaffold is employed in the synthesis of compounds that require fluorinated aromatic structures to enhance their therapeutic profiles nih.gov.

One notable application of a derivative of this compound is in the synthesis of novel kinase inhibitors. Specifically, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, such as pyridinylimidazoles, have been identified as potent inhibitors of p38 MAP kinase nih.gov. In these compounds, the 2,6-diamino-3,5-difluoropyridinyl group is a key component of the molecular architecture, contributing to the inhibitory activity against the enzyme. One such pyridinylimidazole derivative demonstrated significant efficacy in animal models of rheumatoid arthritis, highlighting the therapeutic potential of APIs built upon this scaffold nih.gov.

Furthermore, 2,6-diamino-3,5-difluoropyridine (B1336603) serves as a key intermediate in the synthesis of certain quinolone antibacterials nih.gov. While not always retained in the final molecular structure of all APIs, its role in the synthetic pathway is critical for the construction of the final active molecule.

Rational Design of Fluorinated Pyridine-Based Therapeutics

The design of drugs incorporating the this compound scaffold is often guided by the predictable effects of fluorine substitution on the molecule's properties. Medicinal chemists leverage these effects to optimize drug candidates for improved efficacy and pharmacokinetic profiles.

The introduction of fluorine into a drug molecule can profoundly impact its biological activity and metabolic fate. The strong carbon-fluorine bond is more resistant to metabolic cleavage compared to a carbon-hydrogen bond, which can block sites of oxidative metabolism and thereby enhance the metabolic stability of the drug nih.gov. This increased stability often leads to improved bioavailability and a longer duration of action.

In the context of the pyridine ring, the high electronegativity of the fluorine atoms in the 3 and 5 positions can alter the electron distribution of the ring system. This can influence the pKa of the pyridine nitrogen, potentially affecting the molecule's solubility, membrane permeability, and interaction with biological targets. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom was speculated to reduce the electron cloud density of the pyridine ring, which could improve drug binding to the target or enhance penetration through bacterial biofilms nih.gov.

The fluorine atoms of the this compound moiety can participate in various non-covalent interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity. Fluorine can act as a weak hydrogen bond acceptor and can also engage in favorable electrostatic and multipolar interactions with amino acid residues in the active site of a protein.

In the case of the 2,6-diamino-3,5-difluoropyridinyl-based p38 MAP kinase inhibitors, the difluorinated pyridine core is an essential part of the pharmacophore that interacts with the kinase's active site nih.gov. While the specific interactions of the fluorine atoms were not detailed, their presence is integral to the high potency of these inhibitors. The strategic placement of fluorine can lead to a more favorable binding entropy and enthalpy, thus contributing to a lower dissociation constant and higher inhibitory activity. Molecular docking studies of various pyridine derivatives have shown that fluorine substitutions can influence the binding mode and affinity for target proteins like the epidermal growth factor receptor (EGFR) .

Development of Antimicrobial Agents Incorporating this compound Moieties

The this compound scaffold has been incorporated into various classes of compounds in the search for new antimicrobial agents with improved potency and spectra of activity.

Several studies have evaluated the antimicrobial efficacy of this compound derivatives against a range of pathogenic bacteria.

A series of novel 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives demonstrated considerable activity against Mycobacterium tuberculosis H37Rv and methicillin-sensitive Staphylococcus aureus (MSSA) strains . Specifically, compounds 9a-9c from this study exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.81 to 7.13 µg/mL against M. tuberculosis and from <0.008 to 0.5 µg/mL against MSSA .

In another study, 3,5-disubstituted pyridine derivatives were designed and synthesized, with some compounds showing potent activity against drug-resistant clinical isolates of Mycobacterium tuberculosis nih.gov. Compound 24 from this series was identified as a potent agent with a MIC of 1.56 µg/mL against M. tuberculosis H37Rv and was also effective against a multidrug-resistant clinical isolate at a concentration of 6.25 µg/mL nih.gov.

Conversely, a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives found that while these compounds had moderate to good antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, they exhibited no activity against the Gram-negative bacterium Escherichia coli nih.gov.

The following table summarizes the antimicrobial activity of selected this compound derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolones (9a-9c) | Mycobacterium tuberculosis H37Rv | 3.81-7.13 | |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolones (9a-9c) | Staphylococcus aureus (MSSA) | <0.008-0.5 | |

| 3,5-disubstituted pyridine derivative (24) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |

| 3,5-disubstituted pyridine derivative (24) | Multidrug-resistant M. tuberculosis | 6.25 | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Escherichia coli (ATCC25922) | No activity | nih.gov |

The proposed mechanisms of antimicrobial action for this compound-containing compounds are often related to the broader class of antibiotics to which they belong or are inferred from studies on their molecular targets.

For the 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives, the mechanism of action is presumed to be the inhibition of bacterial DNA gyrase mdpi.com. DNA gyrase is the primary target of fluoroquinolones in Mycobacterium tuberculosis, and inhibition of this enzyme disrupts DNA replication and transcription, leading to bacterial cell death mdpi.com.

In the case of the 3,5-disubstituted pyridine derivatives active against M. tuberculosis, molecular docking studies suggested that these compounds may act as inhibitors of DprE1 nih.gov. DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, and its inhibition is a validated strategy for the development of new anti-tuberculosis drugs nih.gov.

For the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the antibacterial action is likely through the inhibition of bacterial protein synthesis, which is the known mechanism for the oxazolidinone class of antibiotics.

Investigation of Anticancer Properties of this compound Derivatives

The pursuit of novel and effective anticancer agents has led researchers to explore a wide array of chemical scaffolds, including those containing the this compound core. The introduction of two fluorine atoms at the 3 and 5 positions of the pyridine ring significantly alters its electronic properties, influencing its interactions with biological targets and potentially leading to potent and selective anticancer activity.

Targeting Cancer Cell Pathways and Enzymes (e.g., PLK1-PBD, PI3K/mTOR)

While specific examples of this compound derivatives directly targeting the Polo-box domain of Polo-like kinase 1 (PLK1-PBD) are not extensively detailed in publicly available literature, the broader class of pyridine-containing compounds has been investigated as inhibitors of various kinases crucial for cancer progression. nih.govdntb.gov.uanih.govunilag.edu.ngnih.gov The unique electronic nature of the this compound ring makes it an attractive candidate for interaction with the binding sites of enzymes like PLK1, which plays a critical role in cell cycle progression and is a validated target in oncology. researchgate.netresearchgate.net

Similarly, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.net Dual inhibitors of PI3K and mTOR are of significant interest, and while specific this compound-based dual inhibitors are not prominently reported, a review on recent advances in dual PI3K/mTOR inhibitors highlights a compound, N-(5-(4-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, which incorporates a difluorinated phenyl ring. researchgate.net This suggests that the incorporation of difluorinated aromatic systems, in general, is a strategy employed in the design of inhibitors for this pathway. The electron-withdrawing nature of the fluorine atoms in a this compound ring could be strategically utilized to modulate the pKa of nearby functional groups and to form specific interactions within the ATP-binding site of these kinases.

Dual-Target Antitumor Drug Discovery Approaches

The complexity of cancer has spurred the development of multi-targeted or dual-target drugs, which can simultaneously inhibit two or more key signaling pathways, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com While concrete examples of this compound derivatives designed as dual-target antitumor agents are not readily found in the reviewed literature, the concept of incorporating fluorinated pyridines into such scaffolds is a viable strategy. The this compound moiety could serve as a core fragment to which different pharmacophores targeting distinct cancer-related proteins are attached. For instance, one could envision a molecule where the this compound core is linked to functionalities that inhibit both a kinase and a protein involved in angiogenesis or apoptosis. The design of such molecules would leverage the specific steric and electronic properties of the this compound ring to achieve optimal binding at both targets.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing this compound

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemical entities with improved properties. bohrium.comnih.govnih.govrsc.org

Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of a known active compound with a different one while maintaining the original biological activity. While specific instances of scaffold hopping to or from a this compound core in anticancer drug discovery are not widely documented, this approach holds potential. For example, a known kinase inhibitor with a phenyl or other heterocyclic core could be "hopped" to a this compound scaffold to explore new chemical space, potentially improving properties like solubility, metabolic stability, or patentability. bohrium.comnih.gov

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. bohrium.comnih.govresearchgate.netnih.govnih.gov The this compound moiety can be considered a bioisostere of a 1,3-difluorobenzene ring or other substituted aromatic systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature absent in its benzene counterpart, which can lead to new and potentially stronger interactions with a biological target. Furthermore, the fluorine atoms can modulate the lipophilicity and metabolic stability of the molecule. bohrium.comnih.govnih.gov For instance, replacing a metabolically labile phenyl group in a known anticancer agent with a this compound ring could block oxidative metabolism at those positions, thereby improving the pharmacokinetic profile of the compound. rsc.org

Preclinical Development and Lead Optimization of this compound Analogues

The preclinical development phase for any new chemical entity, including this compound analogues, involves a series of studies to evaluate its safety and efficacy before it can be tested in humans. nih.govresearchgate.nettoxicology.org Lead optimization is a critical part of this process, where the initial "hit" compound is chemically modified to improve its drug-like properties. nih.govnih.gov

For hypothetical this compound-based anticancer candidates, lead optimization would focus on several key aspects:

Improving Potency and Selectivity: Modifications to the substituents on the this compound ring or other parts of the molecule would be made to enhance its inhibitory activity against the desired cancer target while minimizing off-target effects.

Enhancing Pharmacokinetic Properties: This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine atoms in the this compound ring can play a significant role here by blocking metabolic hotspots and increasing metabolic stability. rsc.org

While specific preclinical data for anticancer this compound analogues is not extensively available in the public domain, the general principles of preclinical development and lead optimization would be applied. nih.govtoxicology.org This would involve in vitro assays to determine potency and mechanism of action, followed by in vivo studies in animal models to assess efficacy and safety. researchgate.net

Applications of 3,5 Difluoropyridine in Agrochemicals

Development of Herbicides, Fungicides, and Insecticides Based on 3,5-Difluoropyridine

This compound and its derivatives are recognized as important intermediates in the production of a range of agrochemicals, including herbicides, fungicides, and insecticides. netascientific.comguidechem.com The pyridine (B92270) ring, a common motif in bioactive molecules, combined with the electron-withdrawing nature of two fluorine atoms, allows for the creation of novel compounds with desirable properties for crop protection.

Research has shown that various functionalized forms of this compound serve as key precursors in agrochemical synthesis. These derivatives are designed to be incorporated into larger, more complex molecules, imparting the beneficial properties of the difluoropyridine moiety to the final product. For instance, compounds such as 2-(Chloromethyl)-3,5-difluoropyridine and this compound-4-carboxylic acid are utilized in the synthesis and formulation of herbicides and fungicides. netascientific.comchemimpex.com Similarly, 2,6-Diamino-3,5-difluoropyridine (B1336603) and 2-Cyano-3,5-difluoropyridine are employed as foundational structures for developing new herbicides and fungicides. nbinno.com

A specific and well-documented application is in the field of insecticides. Researchers have synthesized and characterized novel molecules such as 2-(4-nitrophenyl)-(3,5-difluoro-pyridine-6-yl)-1,3,4-oxadiazole. tandfonline.com This compound, which incorporates the this compound structure, was developed recognizing that oxadiazole derivatives containing a pyridine moiety are biologically active and have been successfully applied in pesticide research. tandfonline.com The synthesis of this specific molecule involves the reaction of this compound-2-carboxylic acid with 4-nitrobenzhydrazide, demonstrating a direct pathway from a this compound derivative to a potential new insecticidal agent. tandfonline.com

The following interactive table summarizes key this compound derivatives and their documented roles as intermediates in agrochemical development.

Table 1: this compound Derivatives in Agrochemical Synthesis

| Derivative Name | Chemical Structure | Agrochemical Class Application | Reference(s) |

| This compound | C₅H₃F₂N | Herbicides, Fungicides, Insecticides | netascientific.comguidechem.com |

| 2-Cyano-3,5-difluoropyridine | C₆H₂F₂N₂ | Herbicides, Fungicides | nbinno.com |

| 2-(Chloromethyl)-3,5-difluoropyridine | C₆H₄ClF₂N | Herbicides, Insecticides | |

| This compound-4-carboxylic acid | C₆H₃F₂NO₂ | Herbicides, Fungicides | netascientific.comchemimpex.comchemimpex.com |

| 2,6-Diamino-3,5-difluoropyridine | C₅H₅F₂N₃ | Herbicides, Pesticides | |

| This compound 1-oxide | C₅H₃F₂NO | Precursor for various derivatives |

Impact of Fluorine on Biological Activity and Environmental Stability of Agrochemicals

The introduction of fluorine into agrochemical candidates is a deliberate strategy to enhance their performance and safety profiles. The presence of fluorine atoms, such as in the this compound scaffold, can profoundly alter a molecule's properties in several beneficial ways.

Biological Activity: The incorporation of fluorine can significantly increase the biological potency of an agrochemical. chemimpex.com This is attributed to several factors:

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to more favorable interactions with target enzymes or receptors in pests, enhancing the molecule's intrinsic activity. asianpubs.org

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity (fat-solubility) of a compound. This improves its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects, allowing it to reach its site of action more efficiently. google.com

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (considerably stronger than a carbon-hydrogen bond), making it resistant to metabolic degradation by enzymes within the target pest or in the environment. chemimpex.comgoogle.com This increased stability means the active compound persists longer at its target site, potentially leading to greater efficacy.

Applications of 3,5 Difluoropyridine in Materials Science

Integration of 3,5-Difluoropyridine in Functional Materials

The electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen atom makes the this compound core a compelling unit for creating materials with specific electronic and thermal characteristics. Its integration into larger molecular architectures has been explored for applications requiring high thermal stability and tailored electronic functionalities.

In the field of Organic Light-Emitting Diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) are crucial for achieving high efficiency. The design of TADF emitters often involves linking an electron-donating moiety to an electron-accepting moiety to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

The electron-deficient nature of the pyridine ring makes it a suitable acceptor core. A derivative of this compound, specifically This compound-2-carbonitrile , serves as a key building block for TADF emitters. acs.org This molecule is highly electron-deficient, which allows its fluorine substituents to be readily displaced in nucleophilic aromatic substitution reactions to build more complex emitter molecules. acs.org For example, a TADF emitter synthesized using this building block has been incorporated into an OLED device, demonstrating promising performance metrics. acs.org

Interactive Table 1: Performance of an OLED Device Using a TADF Emitter Derived from this compound-2-carbonitrile

| Performance Metric | Value |

| Maximum External Quantum Efficiency (EQE) | 9.1% |

| Maximum Current Efficiency | 27.5 cd/A |

| Maximum Power Efficiency | 25.6 lm/W |

Source: Ossila. acs.org

The general principle is further illustrated by the use of similar structures, such as pyridine-3,5-dicarbonitrile , as an acceptor group in blue TADF emitters. mdpi.com The selection of this type of acceptor is driven by its excellent charge-transport capabilities and high electrochemical stability, which are critical for durable and efficient OLEDs. mdpi.com

Hole-transport materials (HTMs) are a critical component in various optoelectronic devices, including perovskite solar cells and OLEDs, where high thermal stability is essential for long-term operational durability. nih.govnorthwestern.edu Fluorinated aromatic compounds are known to exhibit high thermostability, making them attractive candidates for such applications. acs.org

Research has demonstrated the potential of the this compound unit as a core for high-temperature resistant materials. acs.org In one study, a controlled network polymer (N3 ) was synthesized via a palladium-catalyzed coupling reaction of 2,4,6-tris(4-bromophenyl)-3,5-difluoropyridine . acs.org This network demonstrated exceptional thermal stability. acs.org The high decomposition temperature indicates that the this compound unit remains intact under the demanding conditions of aryl-aryl coupling and confers significant thermal robustness to the final material. acs.org This stability suggests its value as a core structure for high-temperature resistant HTMs when combined with appropriate π-donor motifs. acs.org

Interactive Table 2: Thermal Properties of a this compound-Based Network (N3)

| Property | Value |

| Decomposition Onset Temperature (Td) | 500 °C |

| Pyrolysis to Glass Char (at 616 °C) | 5% |

Source: ACS Omega. acs.org

Potential in High-Performance Explosives Development